2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride
Overview
Description
2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride is an organic compound with the chemical formula C4H11ClN2O2. It appears as a colorless or white crystalline powder and is soluble in water and alcohol, but slightly soluble in dichloromethane. This compound is commonly used in the synthesis of peptide and protein drugs to protect the amino group and other functional groups from being destroyed in chemical reactions .
Preparation Methods
2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride can be synthesized through a two-step process:
Reaction of 2-aminoethanol with acetic anhydride: This reaction generates 2-amino-N-(2-hydroxyethyl)acetamide.
Reaction of the obtained product with hydrochloric acid: This step produces this compound.
Chemical Reactions Analysis
2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can occur with halogenating agents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis.
Biology: The compound is utilized in the study of protein interactions and enzyme mechanisms.
Medicine: It plays a role in the development of pharmaceutical drugs, particularly in the stabilization of active ingredients.
Industry: The compound is employed in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which 2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride exerts its effects involves the protection of functional groups during chemical reactions. It acts by forming stable intermediates that prevent unwanted side reactions. The molecular targets and pathways involved include the amino and hydroxyl groups, which are crucial for maintaining the integrity of the compound during synthesis .
Comparison with Similar Compounds
2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride can be compared with other similar compounds such as:
2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride: This compound has a similar structure but lacks the methyl group.
N-(2-Hydroxyethyl)ethylenediamine: This compound is used in similar applications but has a different molecular structure.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: This compound is used in the synthesis of complex metal hydrides and other specialty chemicals.
The uniqueness of this compound lies in its specific functional groups that provide enhanced stability and protection during chemical reactions.
Properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-N-methylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-7(2-3-8)5(9)4-6;/h8H,2-4,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFBKDHGVQRFGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220031-12-8 | |
Record name | Acetamide, 2-amino-N-(2-hydroxyethyl)-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.